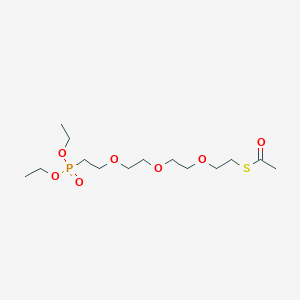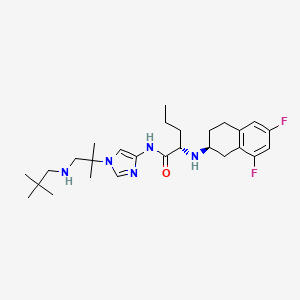
S-acetyl-PEG3-phosphonic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-acetyl-PEG3-phosphonic acid ethyl ester is a PEG Linker.
Scientific Research Applications
Ion-Exchange and Metal Coordination
A polymer-bound monoprotic phosphoric acid ligand, similar in structure to S-acetyl-PEG3-phosphonic acid ethyl ester, was developed for the sorption of U(VI) from phosphoric acid solutions. This ligand, created by combining diethylchlorophosphate and 4-dimethylaminopyridine, ion exchanges through the acid site and coordinates through the phosphoryl oxygen. The ligand showed high affinities for various metal ions, including Lu(III), La(III), Fe(III), and Al(III), due to its unique properties, such as decreased inter-ligand hydrogen bonding (Zhu & Alexandratos, 2015).
Synthesis of Aryl Phosphonic Acid Ethyl Ester Analogs
Aryl phosphonic acid ethyl ester analogs of acetyl salicylic acids were synthesized, showing significant changes in phosphorus NMR spectra compared to the starting phenolic phosphonates. This synthesis highlights the potential for creating unique compounds based on the structure of phosphonic acid esters (Consiglio et al., 2002).
Helicity Induction in Polymers
Polymers bearing a phosphonic acid residue and its monoethyl ester as pendants were synthesized. These polymers formed a helical conformation upon complexation with chiral amines. The study demonstrates the utility of phosphonic acid esters in creating polymers with unique helical structures and optical properties (Onouchi et al., 2004).
Enhancing Polymerization Processes
Nickel phosphine phosphonate ester complexes with polyethylene glycol (PEG) side arms were prepared to promote ethylene polymerization in polar solvents. This research demonstrates the potential of phosphonate esters in enhancing the reactivity of nickel olefin polymerization catalysts (Xiao et al., 2019).
Biodegradable Polymer Development
Amino acid ester side group polyphosphazenes, including poly[di(ethyl glycinato)phosphazene] (PEGP), show potential as biodegradable materials for biomedical applications. This study focused on the effects of various factors on the degradation kinetics of these polymers, highlighting the application of phosphonate esters in biodegradable materials (Andrianov & Marin, 2006).
properties
Molecular Formula |
14H29O7PS |
|---|---|
Molecular Weight |
372.41 |
IUPAC Name |
S-[2-[2-[2-(2-diethoxyphosphorylethoxy)ethoxy]ethoxy]ethyl] ethanethioate |
InChI |
InChI=1S/C14H29O7PS/c1-4-20-22(16,21-5-2)12-10-18-8-6-17-7-9-19-11-13-23-14(3)15/h4-13H2,1-3H3 |
InChI Key |
MVCCQMOSYHIVOE-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(CCOCCOCCOCCSC(=O)C)OCC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
S-acetyl-PEG3-phosphonic acid ethyl ester |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




